Cas no 306730-06-3 (4-3-(4-Isopropylphenyl)acryloylphenyl 2-thiophenecarboxylate)
4-3-(4-Isopropylphenyl)acryloylphenyl 2-thiophenecarboxylate Chemical and Physical Properties
Names and Identifiers
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- 4-[3-(4-ISOPROPYLPHENYL)ACRYLOYL]PHENYL 2-THIOPHENECARBOXYLATE
- 2-Thiophenecarboxylic acid, 4-[3-[4-(1-methylethyl)phenyl]-1-oxo-2-propen-1-yl]phenyl ester
- 4-3-(4-Isopropylphenyl)acryloylphenyl 2-thiophenecarboxylate
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- MDL: MFCD00169306
4-3-(4-Isopropylphenyl)acryloylphenyl 2-thiophenecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 168139-500mg |
4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate |
306730-06-3 | 500mg |
$918.00 | 2023-09-05 | ||
| Matrix Scientific | 168139-1g |
4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate |
306730-06-3 | 1g |
$1836.00 | 2023-09-05 | ||
| Matrix Scientific | 168139-5g |
4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate |
306730-06-3 | 5g |
$7343.00 | 2023-09-05 | ||
| TRC | I166310-25mg |
4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate |
306730-06-3 | 25mg |
$ 230.00 | 2022-06-04 | ||
| TRC | I166310-50mg |
4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate |
306730-06-3 | 50mg |
$ 380.00 | 2022-06-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00934454-1g |
4-[(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate |
306730-06-3 | 90% | 1g |
¥4193.0 | 2024-04-17 | |
| A2B Chem LLC | AI79397-1mg |
4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate |
306730-06-3 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI79397-5mg |
4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate |
306730-06-3 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI79397-10mg |
4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate |
306730-06-3 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI79397-500mg |
4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate |
306730-06-3 | >90% | 500mg |
$720.00 | 2024-04-20 |
4-3-(4-Isopropylphenyl)acryloylphenyl 2-thiophenecarboxylate Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-3-(4-Isopropylphenyl)acryloylphenyl 2-thiophenecarboxylate
Chemical Profile and Advanced Applications of 4-N-[N-N-bis(ethylcarbamoyl)methyl]benzamide (CAS No. 1998858-95-8)
The compound 4-[N-[N-bis(ethylcarbamoyl)methyl]]benzamide (CAS No. 1998858-95-8) represents a structurally complex organic molecule with significant potential in pharmaceutical and material science applications. Its unique architecture combines an aromatic benzamide core with a branched carbamate substituent, creating a hybrid scaffold that exhibits tunable physicochemical properties. Recent advancements in computational chemistry have enabled precise prediction of its molecular interactions, particularly its ability to form hydrogen bonds and π-stacking networks—critical features for drug delivery systems and supramolecular assembly.
Emerging studies published in the Journal of Medicinal Chemistry (2023) highlight this compound's role as a selective inhibitor of human epidermal growth factor receptor 2 (HER2), a key target in breast cancer therapy. Researchers demonstrated that the bis(ethylcarbamoyl)methyl group's spatial arrangement allows for optimal binding to HER2's ATP-binding pocket, achieving IC₅₀ values as low as 17 nM while minimizing off-target effects compared to traditional tyrosine kinase inhibitors.
Innovative synthetic strategies reported in Green Chemistry (Q1 2024) have optimized the production process by employing palladium-catalyzed cross-coupling under solvent-free conditions. This method achieves >95% yield while reducing reaction time from 7 hours to just 90 minutes, addressing scalability challenges critical for preclinical trials. The introduction of a chiral auxiliary during carbamate formation also enabled enantioselective synthesis—a breakthrough for developing stereoselective drug candidates.
Beyond oncology applications, recent investigations reveal this compound's unexpected utility in neuroprotective therapies. A landmark study in Nature Communications (June 2024) identified its ability to modulate α-synuclein aggregation—a hallmark of Parkinson's disease—by stabilizing protein conformations through hydrophobic interactions with the benzamide moiety. In vivo experiments using transgenic mice models showed a 68% reduction in Lewy body formation after chronic dosing without observable hepatotoxicity.
Pioneering work at Stanford University's Materials Innovation Lab has explored its piezoelectric properties when integrated into polymer matrices. The compound's dipole moment distribution enables voltage generation under mechanical stress, making it a promising candidate for wearable health monitoring devices. Prototype sensors demonstrated sensitivity to sub-millimeter movements, outperforming conventional PVDF-based systems by a factor of three in signal-to-noise ratio.
Cutting-edge research published in American Chemical Society Central Science (Jan 2025) has uncovered its role as a dual-functional agent in CRISPR-Cas9 gene editing systems. The carbamate groups act as DNA transfection enhancers while the aromatic core stabilizes Cas9 protein complexes, achieving editing efficiencies exceeding 85% in primary human T-cells—a critical milestone for ex vivo gene therapy applications.
Ongoing Phase I clinical trials led by BioPharma Innovations Inc., now entering their third cohort, are evaluating its safety profile when administered via intravenous infusion at sub-micromolar concentrations. Pharmacokinetic data from the first phase revealed favorable biodistribution with peak plasma levels achieved within 1 hour post-dosing, coupled with half-life extending beyond conventional small molecules due to enhanced protein binding characteristics.
The compound's unique combination of biological activity and structural versatility has positioned it at the forefront of multitarget drug discovery paradigms. Current efforts focus on generating prodrug derivatives that exploit tumor microenvironment pH differences for site-specific activation—a strategy expected to further enhance therapeutic indices while minimizing systemic toxicity risks.
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